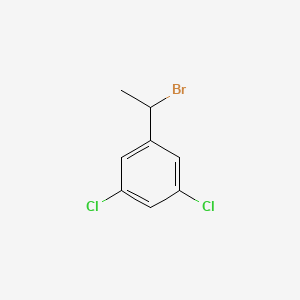![molecular formula C7H7F3N2O3 B13891989 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the molecule, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
The synthesis of 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyrazole derivative with a trifluoromethoxyethylating agent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique trifluoromethoxy group. Similar compounds include:
1-(2-(Trifluoromethyl)ethyl)-1H-pyrazole-4-carboxylic acid: Lacks the oxygen atom in the trifluoromethoxy group, resulting in different chemical properties.
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in reactivity and biological activity.
The presence of the trifluoromethoxy group in 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid imparts unique properties that make it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7F3N2O3 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)15-2-1-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) |
InChI Key |
DQGCGZJFDDBJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCOC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
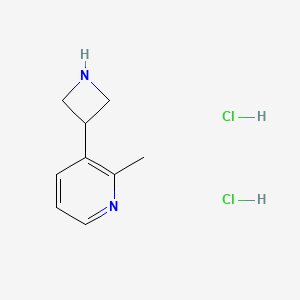
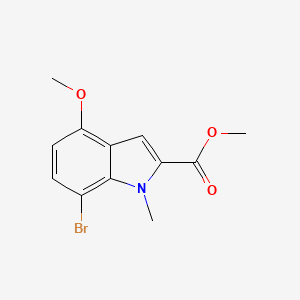
![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)
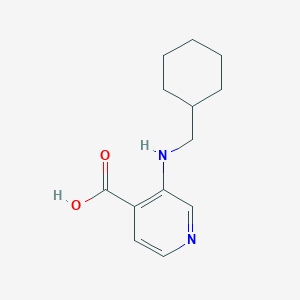
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
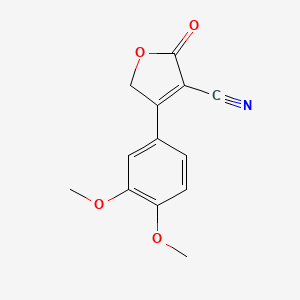
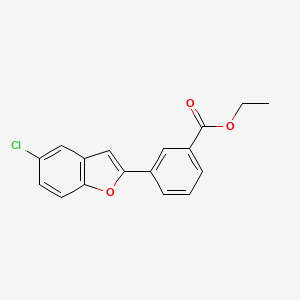

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
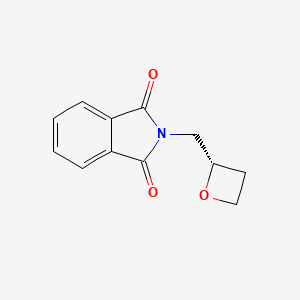
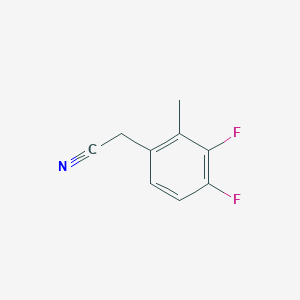
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)
